N-([1,1'-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
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Overview
Description
“N-([1,1’-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide” is a complex organic compound. It contains a biphenyl group, which is two benzene rings connected by a single bond, a tetrahydrofuran group, which is a five-membered ring containing oxygen, and a nicotinamide group, which is a pyridine ring connected to an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a heterocyclic ring. The biphenyl group could exhibit rotation around the single bond connecting the two benzene rings, and the tetrahydrofuran ring could have conformational isomers .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, and the amide group in the nicotinamide portion could undergo hydrolysis or other reactions typical of amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. It’s likely to be a solid at room temperature, and due to the presence of multiple aromatic rings, it’s likely to have a relatively high melting point .Scientific Research Applications
Antineoplastic Activities
6-Substituted nicotinamides, including compounds structurally related to "N-([1,1'-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide," have shown moderate activity against certain leukemias in preliminary screenings, suggesting potential applications in cancer research and therapy (Ross, 1967).
Corrosion Inhibition
Nicotinamide derivatives have been investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solutions. These studies have significant implications for industrial applications, including in the development of safer and more effective corrosion inhibitors (Chakravarthy, Mohana, & Kumar, 2014).
Apoptosis Induction
A series of N-phenyl nicotinamides, which are structurally related to the compound , have been identified as potent inducers of apoptosis. This discovery has implications for developing new anticancer agents by targeting the apoptotic pathways in cancer cells (Cai et al., 2003).
Anti-protozoal Activity
Compounds derived from the modification of nicotinamides have shown significant anti-protozoal activities, suggesting potential applications in treating diseases caused by protozoan parasites, such as Trypanosoma and Plasmodium species (Ismail et al., 2003).
Herbicidal Activity
Research into N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, has yielded compounds with excellent herbicidal activities. These findings could lead to the development of new herbicides based on nicotinamide derivatives (Yu et al., 2021).
Mechanism of Action
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The nicotinamide group is a component of NAD and NADP, two important cofactors in biological redox reactions, so the compound could potentially interfere with these processes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(oxolan-2-ylmethoxy)-N-(2-phenylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-23(18-12-13-22(24-15-18)28-16-19-9-6-14-27-19)25-21-11-5-4-10-20(21)17-7-2-1-3-8-17/h1-5,7-8,10-13,15,19H,6,9,14,16H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXNAAOXZFYFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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